7-Ethoxy-3-(4-ethylphenoxy)chromen-4-one
Description
7-Ethoxy-3-(4-ethylphenoxy)chromen-4-one is a synthetic chromen-4-one (flavone) derivative characterized by an ethoxy group at the 7-position and a 4-ethylphenoxy substituent at the 3-position of the chromenone core. Chromen-4-ones are heterocyclic compounds with a benzopyran-4-one backbone, widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-modulating properties. The ethoxy and ethylphenoxy substituents in this compound likely enhance its lipophilicity and metabolic stability compared to hydroxylated analogs, making it a candidate for pharmacological applications .
Properties
IUPAC Name |
7-ethoxy-3-(4-ethylphenoxy)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-3-13-5-7-14(8-6-13)23-18-12-22-17-11-15(21-4-2)9-10-16(17)19(18)20/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKHHKMEEDYZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-3-(4-ethylphenoxy)chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-ethoxychromone with 4-ethylphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-3-(4-ethylphenoxy)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: The ethoxy and ethylphenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Ethoxy-3-(4-ethylphenoxy)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-Ethyl-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- Structure : Differs by the addition of a trifluoromethyl group at position 2 and a hydroxyl group at position 5.
- Properties: The trifluoromethyl group increases electron-withdrawing effects and metabolic resistance.
- Applications : The trifluoromethyl group may improve binding to hydrophobic enzyme pockets, as seen in aromatase inhibitors .
7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one
- Structure : Contains hydroxyl groups at positions 7 and 4-phenyl, with a methoxy group at position 4.
- Properties : Hydroxyl groups increase polarity and antioxidant activity but reduce membrane permeability. The methoxy group at position 6 provides moderate lipophilicity.
7-Ethoxy-3-phenyl-4H-chromen-4-one
- Structure: Lacks the 4-ethyl group on the phenoxy substituent.
- Properties : The absence of the ethyl group reduces steric bulk and hydrophobic interactions. This may decrease binding affinity to targets requiring bulky substituents, such as cytochrome P450 enzymes .
7-Propoxy-3-(4-methoxy-3-nitrophenyl)-4H-chromen-4-one
- Structure : Features a propoxy group at position 7 and a nitro-functionalized phenyl ring at position 3.
- The propoxy chain increases lipophilicity compared to ethoxy.
- Applications : Nitro groups are common in antimicrobial agents, suggesting possible use in infectious disease research .
Structural and Functional Analysis
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Weight | Substituents (Positions) | LogP* | Key Functional Groups |
|---|---|---|---|---|
| 7-Ethoxy-3-(4-ethylphenoxy)chromen-4-one | ~354.4 | 7-ethoxy, 3-(4-ethylphenoxy) | ~3.8 | Ethoxy, ethylphenoxy |
| 6-Ethyl-3-(4-ethylphenoxy)-7-hydroxy... | 378.3 | 6-ethyl, 7-hydroxy, 2-CF₃ | ~4.2 | Trifluoromethyl, hydroxyl |
| 7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy | 300.3 | 7-hydroxy, 6-methoxy, 4'-hydroxy | ~2.1 | Hydroxyl, methoxy |
| 7-Ethoxy-3-phenylchromen-4-one | 280.3 | 7-ethoxy, 3-phenyl | ~3.0 | Ethoxy, phenyl |
*LogP values estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
